Chemical Properties and Synthetic Dynamics of 4-Methoxy-1-methyl-2(1H)-pteridinone: A Technical Whitepaper
Chemical Properties and Synthetic Dynamics of 4-Methoxy-1-methyl-2(1H)-pteridinone: A Technical Whitepaper
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Structural causality, regioselective synthesis, and photophysical characterization.
Executive Summary
The compound 4-methoxy-1-methyl-2(1H)-pteridinone (CAS: 108175-68-4) represents a highly specialized architecture within the broader class of lumazine (pteridine-2,4-dione) derivatives[1]. While standard lumazines are ubiquitous in biological systems as precursors to riboflavin and folic acid, selective O-alkylation at the C4 position fundamentally alters the electronic topology of the pyrimidine ring. By locking the system into a lactim ether configuration, this modification suppresses hydrogen-bond donor capacity, increases lipophilicity, and dramatically shifts the molecule's photophysical profile[2].
This whitepaper dissects the chemical properties of 4-methoxy-1-methyl-2(1H)-pteridinone, providing field-proven methodologies for overcoming the thermodynamic traps inherent in its synthesis, and establishing self-validating protocols for its characterization.
Structural Chemistry & The Ambidentate Challenge
Pteridines are highly π -electron-deficient fused nitrogen heterocycles[3]. In the precursor 1-methylpteridine-2,4(1H,3H)-dione, the N3-C4(=O) locus acts as an ambidentate nucleophile.
According to Hard-Soft Acid-Base (HSAB) theory, the deprotonated amide nitrogen (N3) is a "softer" nucleophile compared to the "harder" carbonyl oxygen (O4). Under standard basic conditions (e.g., K2CO3 and methyl iodide), alkylation overwhelmingly favors the nitrogen atom, driven by the thermodynamic stability of the resulting N,N-dialkylated lumazine[4].
To synthesize 4-methoxy-1-methyl-2(1H)-pteridinone, one must bypass this thermodynamic sink and enforce kinetic control . This is historically achieved via two causal pathways:
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Silver-Mediated Alkylation: Utilizing Ag2CO3 coordinates the silver ion to the nitrogen, sterically and electronically directing the electrophilic attack toward the oxygen.
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Mitsunobu Activation: As pioneered in Pfleiderer’s foundational work on pteridine nucleosides, the Mitsunobu reaction utilizes an activated alcohol intermediate, allowing the harder oxygen nucleophile of the lactam to attack under strict kinetic control[5].
Regioselective pathways for lumazine alkylation highlighting kinetic vs. thermodynamic control.
Quantitative Data & Diagnostic Markers
To ensure experimental trustworthiness, researchers must rely on orthogonal analytical techniques to differentiate the O-alkylated target from the N-alkylated thermodynamic byproduct. Table 1 outlines the core physicochemical properties[1], while Table 2 provides a self-validating diagnostic matrix for NMR characterization.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
| Chemical Name | 4-Methoxy-1-methyl-2(1H)-pteridinone |
| CAS Registry Number | 108175-68-4 |
| Molecular Formula | C8H8N4O2 |
| Molecular Weight | 192.17 g/mol |
| MDL Number | MFCD05863461 |
Table 2: Diagnostic NMR Shifts for Regioisomer Differentiation
| Environment | Target: 4-Methoxy (O-Alkylated) | Byproduct: 3-Methyl (N-Alkylated) | Causality / Diagnostic Rationale |
| 1 H NMR: CH3 | ~4.0 - 4.2 ppm (Singlet) | ~3.3 - 3.5 ppm (Singlet) | The highly electronegative oxygen strongly deshields the methyl protons relative to nitrogen. |
| 13 C NMR: C4 | ~160 - 165 ppm (C=N-O) | ~150 - 155 ppm (C=O) | Loss of carbonyl character; shift to an imino-ether (lactim) carbon environment. |
| TLC ( Rf ) | Higher Rf (Less polar) | Lower Rf (More polar) | O-alkylation eliminates the hydrogen-bond acceptor capacity of the C4 carbonyl. |
Self-Validating Experimental Protocol: Regioselective Synthesis
The following protocol utilizes a modified Mitsunobu coupling to enforce O-alkylation. Every step is designed as a self-validating system to prevent thermodynamic trapping[5].
Reagents: 1-Methylpteridine-2,4(1H,3H)-dione (1.0 eq), Triphenylphosphine ( Ph3P , 1.5 eq), Anhydrous Methanol (1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq), Anhydrous THF.
Step-by-Step Methodology:
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System Initialization: Suspend 1-methylpteridine-2,4(1H,3H)-dione and Ph3P in anhydrous THF under an argon atmosphere. Add anhydrous methanol.
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Kinetic Arrest (Critical Step): Cool the reaction vessel strictly to 0 °C. Causality: Thermal energy must be minimized to suppress the activation energy required for the thermodynamically favored N-alkylation pathway.
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Activation: Add DIAD dropwise over 15 minutes. The solution will transition from a suspension to a clear solution as the betaine intermediate forms and reacts.
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In-Process Monitoring: Stir for 2 hours at 0 °C. Monitor via TLC (DCM:MeOH 95:5). The emergence of a high- Rf UV-active spot confirms O-alkylation.
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Advanced Quenching (Trustworthiness Standard): To resolve the notoriously difficult separation of triphenylphosphine oxide ( Ph3P=O ), wash the crude mixture with a 15 wt% H2O2 solution, followed immediately by aqueous sodium thiosulfate. Causality: This oxidizes all residual Ph3P to the highly polar Ph3P=O , which is permanently retained on the baseline during silica gel chromatography, ensuring >98% purity of the product[5].
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Isolation: Purify via flash chromatography. Validate the fraction using the 1 H NMR diagnostic singlet at ~4.1 ppm.
Photophysical Implications of O-Alkylation
The transition from a diketo lumazine to a lactim ether (4-methoxy) profoundly impacts the molecule's excited-state dynamics. Pteridines are known for their ability to undergo photooxidation and produce reactive oxygen species (ROS)[4].
O-alkylation generally lowers the fluorescence quantum yield ( Φfl ) compared to the parent pterin, but it stabilizes the intersystem crossing (ISC) pathway to the triplet state ( T1 )[2]. This makes 4-methoxy-1-methyl-2(1H)-pteridinone an excellent structural probe for Type II photosensitization, where energy is transferred from the excited triplet state to molecular oxygen ( 3O2 ), generating cytotoxic singlet oxygen ( 1O2 ) for potential applications in photodynamic therapy (PDT)[2].
Jablonski diagram illustrating the photophysical pathway of O-alkylated pteridines to generate ROS.
References
- ChemicalBook. "4-METHOXY-1-METHYL-2(1H)-PTERIDINONE". ChemicalBook.
- Kumara Swamy, K. C., et al.
- "Product Class 21: Pteridines and Related Structures". Science of Synthesis, Thieme.
- Thomas, A. H., et al. "and Bis-Alkylated Lumazine Sensitizers: Synthetic, Molecular Orbital Theory, Nucleophilic Index, and Photochemical Studies". Photochemistry and Photobiology (NSF).
- "Insights into Molecular Structure of Pterins Suitable for Biomedical Applic
